2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one
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Overview
Description
2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C17H23BrO It is a cyclohexanone derivative featuring a bromophenyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of bromobenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then subjected to a reduction reaction to convert the carbonyl group into a methylene group.
Cyclization: The final step involves the cyclization of the intermediate product to form the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NH3, R-SH, NaOH
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amines, Thiols
Scientific Research Applications
2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromobenzyl bromide
- 4-Bromophenylpiperazine
Uniqueness
2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one is unique due to its specific structural features, including the presence of both a bromophenyl group and a tert-butyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-tert-butylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-5,7-8,13-14H,6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJLRUHAWXFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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